molecular formula C5H9I B096553 Iodomethylcyclobutane CAS No. 16408-62-1

Iodomethylcyclobutane

Cat. No. B096553
CAS RN: 16408-62-1
M. Wt: 196.03 g/mol
InChI Key: FHHQLLOJOKZLST-UHFFFAOYSA-N
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Description

Iodomethylcyclobutane is a compound that is structurally related to cyclobutane, a four-membered carbon ring, but with an iodomethyl substituent. While the provided papers do not directly discuss iodomethylcyclobutane, they do provide insights into the properties and synthesis of related cyclobutane derivatives, which can be informative for understanding iodomethylcyclobutane.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the gem-dimethyl effect, which accelerates cyclization, is a significant factor in the synthesis of cyclobutane derivatives, as seen in the production of 1,1-dimethylcyclobutane . Additionally, the synthesis of 3,3-diarylcyclobutanones and 3,3-diarylcyclobutylamines using the TiCl4/R3N reagent system demonstrates the versatility of cyclobutane derivatives synthesis . The contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry also highlights advanced methods in cyclobutane chemistry .

Molecular Structure Analysis

The molecular structure of cyclobutane and its derivatives is characterized by strain due to the small ring size. The cyclobutane molecule itself has been found to have nonplanar geometry with significant dihedral angles, which may vary depending on the substituents attached to the ring . The planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied, revealing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions. For example, the cascade electrophilic iodocyclization is an efficient preparation method for 4-iodomethyl substituted tetrahydro-β-carbolines, showcasing the reactivity of cyclobutane derivatives towards iodine-promoted cyclization . This reaction is particularly relevant to the synthesis of iodomethylcyclobutane, as it involves the introduction of an iodine-containing substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the cyclobutane ring, as well as the nature of the substituents, affects the stability and reactivity of these compounds. For example, 1,1-dimethylcyclobutane is found to be less strained than cyclobutane, indicating that substituents can alleviate ring strain . The crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides insights into the intermolecular interactions and stability of cyclobutane derivatives in the solid state .

Scientific Research Applications

  • Synthesis of Natural Products : Cyclobutane motifs, similar to those in Iodomethylcyclobutane, are common in natural products, captivating synthetic chemists due to their unique structural characteristics. Recent syntheses have focused on assembling these structures via de novo approaches, providing insights into future research directions in this area (Hancock, Wiest, & Brown, 2019).

  • Biological Activities : Research on cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, has shown that these compounds have antimicrobial, antibacterial, anticancer, and other activities. The study of these alkaloids and their synthetic analogs offers potential applications in drug discovery (Dembitsky, 2007).

  • Nanotechnology Applications : While not directly related to Iodomethylcyclobutane, the study of nano-silicon dioxide in mitigating salt stress in plants suggests a broader implication of nanotechnology in plant science, which could be relevant to the study of various organic compounds including cyclobutanes (Siddiqui, Al-Whaibi, Faisal, & Al Sahli, 2014).

  • Radiolysis of Hydrocarbons : The gamma radiolysis of liquid 2,3-dimethylbutane, a related compound, was investigated to understand the formation of alkyl iodides, a process relevant to the study of iodine-containing cyclobutanes (Castello, Grandi, & Munari, 1974).

  • Iodine Deficiency and Public Health : Research demonstrating persistent iodine deficiency and its impact on public health led to the development of a national program in Peru. This highlights the importance of iodine, a key element in Iodomethylcyclobutane, in healthcare policy and public health interventions (Pretell, 2017).

  • Drug Discovery and Development : Cyclobutanes, like Iodomethylcyclobutane, have unique structural features making them valuable in medicinal chemistry. Their use has improved factors such as metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets in drug candidates (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

  • Hypervalent Iodine Chemistry : The use of hypervalent iodine promoters has enabled the rapid and stereoselective formation of cyclobutanes under mild conditions, indicating potential applications in synthesizing iodine-containing cyclobutanes (Colomer, Barcelos, & Donohoe, 2016).

  • Gem-Dimethyl Effect in Organic Synthesis : The study of the gem-dimethyl effect in cyclobutane, including compounds like 1,1-dimethylcyclobutane, has implications for understanding the properties and synthesis of Iodomethylcyclobutane (Ringer & Magers, 2007).

Safety And Hazards

Iodomethylcyclobutane is classified as a dangerous substance . It has hazard statements H226, H302, H315, H319, H335, indicating that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .

Relevant Papers Several papers related to the analysis of Iodomethylcyclobutane were found during the search . These papers cover various aspects such as synthesis, molecular structure, chemical reactions, and safety information. Further analysis of these papers could provide more detailed information about Iodomethylcyclobutane .

properties

IUPAC Name

iodomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQLLOJOKZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376700
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Iodomethyl)cyclobutane

CAS RN

16408-62-1
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Maruyama, Y Hanai, Y Sato - Nucleosides & nucleotides, 1992 - Taylor & Francis
… 3'-O-Protected product (7b) was treated with methyltriphenoxyphosphonium iodide6 to afford iodomethylcyclobutane (8a) in good yield. An elimination reaction which removes …
Number of citations: 13 www.tandfonline.com
JC Namyslo, DE Kaufmann - Chemical reviews, 2003 - ACS Publications
The predictable, rapid, and efficient synthesis of highly complex molecules requires the development of new regio-and stereoselective synthetic transformations. Among these, the …
Number of citations: 665 pubs.acs.org
IHS Estevam, MF da Silva, LW Bieber - Tetrahedron letters, 2005 - Elsevier
… Iodomethylcyclobutane (14) gave a mixture of two morpholines with isomeric N-substituents, the unrearranged cyclobutylethyl (15) and the linear 5-hexenyl group (15) in a 9:1 ratio (…
Number of citations: 15 www.sciencedirect.com
YC Yan, H Zhang, K Hu, SM Zhou, Q Chen… - Bioorganic & Medicinal …, 2022 - Elsevier
Oxetanocin A (Oxt-A), a novel oxetanosyl N-glycoside nucleoside, was isolated from Bacillus megaterium in 1986. It carries an oxetane ring on the sugar moiety of the nucleoside …
Number of citations: 3 www.sciencedirect.com
ER Punzalan - 1994 - search.proquest.com
A simple, convenient, and efficient method for the preparation of primary alkyllithiums by low-temperature lithium-iodine interchange has been developed. Studies of the mechanism of …
Number of citations: 2 search.proquest.com
Z Du - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
GJ Matthews - 1968 - search.proquest.com
Over the past few years, a strong interest in the chemistry of addition reactions of halogenoid reagents to ethylenic hydrocarbons has evolved in this research group. A continual source …
Number of citations: 1 search.proquest.com
AJ Kennedy, JC Walton, KU Ingold - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Spiropentyl radical was generated by hydrogen abstraction from spiropentane by t-butoxyl radical and its esr spectrum obtained. The experimental esr parameters were compared with …
Number of citations: 5 pubs.rsc.org

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